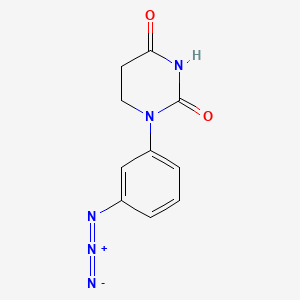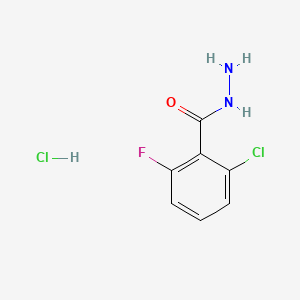![molecular formula C9H12ClF3N2O B13465537 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride typically involves multiple steps. One common method includes the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached through a series of coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or piperidine rings.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, affecting their activity. The oxazole and piperidine rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the oxazole ring.
3-(Trifluoromethyl)-1,2-oxazole: Contains the oxazole ring with a trifluoromethyl group but lacks the piperidine ring.
Uniqueness
4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride is unique due to the combination of the trifluoromethyl group, oxazole ring, and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H12ClF3N2O |
|---|---|
Peso molecular |
256.65 g/mol |
Nombre IUPAC |
5-piperidin-4-yl-3-(trifluoromethyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)8-5-7(15-14-8)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H |
Clave InChI |
STQDHQMFBSMBQE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC(=NO2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
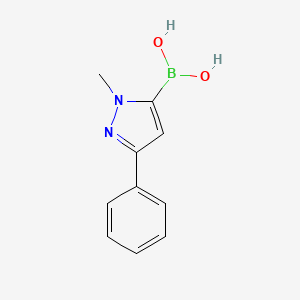
amine](/img/structure/B13465467.png)
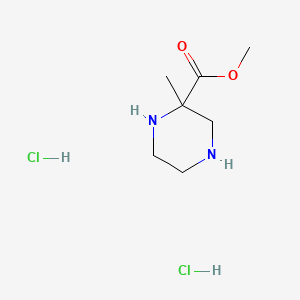
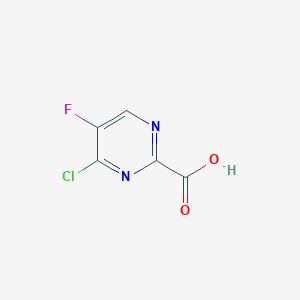
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)

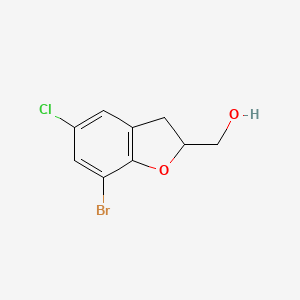
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
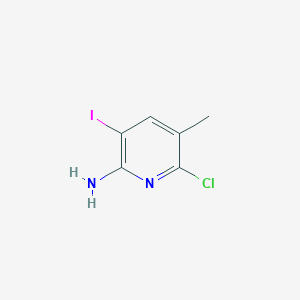
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)

